An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butylsulfanyl-benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butylsulfanyl-benzoic Acid
Introduction
2-tert-Butylsulfanyl-benzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of interest to researchers in medicinal chemistry and materials science. The strategic placement of a bulky, lipophilic tert-butylthio group ortho to a hydrophilic carboxylic acid moiety imparts a distinct set of physicochemical characteristics that govern its behavior in both biological and chemical systems. This guide provides a comprehensive overview of these properties, offering both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. Understanding these core attributes is paramount for its application in drug design, where solubility, acidity, and lipophilicity are critical determinants of pharmacokinetic and pharmacodynamic profiles. This document is structured to provide not just data, but the scientific rationale behind the experimental methodologies, ensuring a deeper, more applicable understanding for the practicing scientist.
Chemical Identity and Structural Features
A foundational understanding of a molecule begins with its unambiguous identification and an appreciation of its structural nuances.
| Identifier | Value | Source |
| IUPAC Name | 2-(tert-butylthio)benzoic acid | - |
| CAS Number | 7611-60-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₂S | [2][3] |
| Molecular Weight | 210.29 g/mol | [3] |
| Canonical SMILES | CC(C)(C)SC1=CC=CC=C1C(=O)O | [2] |
| InChI | InChI=1S/C11H14O2S/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | [2][3] |
| InChIKey | DNHZXAWPEMAWPW-UHFFFAOYSA-N | [2][3] |
The ortho-substitution pattern is a key structural feature, creating potential for intramolecular interactions between the carboxylic acid proton and the sulfur atom of the tert-butylthio group. This can influence the compound's acidity and conformational preferences, which in turn affect its biological activity and physical properties.
Core Physicochemical Properties: A Blend of Prediction and Empirical Verification
Direct experimental data for 2-tert-Butylsulfanyl-benzoic acid is not extensively published. Therefore, a combination of computationally predicted values and established experimental protocols for their determination is presented. For comparative context, experimental data for the isomeric p-tert-butylbenzoic acid is included where relevant, highlighting how positional isomerism can significantly impact physicochemical properties.
Table of Physicochemical Properties
| Property | Predicted/Reported Value (2-tert-Butylsulfanyl-benzoic acid) | Reported Value (p-tert-Butylbenzoic acid) | Significance in Drug Development |
| Melting Point | Not available | 166–169 °C | Purity, stability, and formulation considerations. |
| Boiling Point | Not available | Not available | Relevant for purification and handling of liquid compounds. |
| pKa | Not available (Predicted to be around 3-5) | ~4.2 (similar to benzoic acid) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[4][5] |
| LogP (Octanol/Water Partition Coefficient) | 2.9 (XlogP) | ~3.9 (XLogP) | Measures lipophilicity, a key factor in membrane permeability, distribution, and metabolism.[2][6] |
| Aqueous Solubility | Not available (Expected to be low) | Insoluble in water | Affects bioavailability and formulation options. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step protocols for the empirical determination of the key physicochemical properties of 2-tert-Butylsulfanyl-benzoic acid. The rationale behind the choice of methodology is explained to provide a comprehensive understanding.
Determination of Aqueous Solubility
A qualitative yet informative approach to understanding solubility involves testing the compound's behavior in a range of aqueous solutions of varying pH. This is particularly relevant for an acidic compound like 2-tert-Butylsulfanyl-benzoic acid.[7][8]
Methodology: Solubility Classification
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Preparation of Test Solutions: Prepare the following aqueous solutions:
-
Deionized Water
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5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
-
Sample Preparation: In four separate small test tubes, place approximately 25 mg of 2-tert-Butylsulfanyl-benzoic acid.
-
Solubility Testing:
-
To the first test tube, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe for dissolution.
-
Repeat the process for the remaining three test tubes using the 5% NaHCO₃, 5% NaOH, and 5% HCl solutions, respectively.
-
-
Interpretation of Results:
-
Insoluble in water, soluble in 5% NaHCO₃ and 5% NaOH: This is the expected result for a carboxylic acid.[7][8] The basic solutions deprotonate the carboxylic acid to form the more soluble carboxylate salt.
-
Insoluble in 5% HCl: The acidic conditions will keep the carboxylic acid in its neutral, less soluble form.
-
Causality Behind Experimental Choices: The use of basic solutions (NaOH and NaHCO₃) directly probes the acidic nature of the carboxylic acid functional group. The formation of a soluble salt upon deprotonation is a classic chemical principle used to modulate the solubility of acidic drugs.
Diagram: Solubility Classification Workflow
Caption: Workflow for the qualitative solubility assessment of 2-tert-Butylsulfanyl-benzoic acid.
Determination of the Acid Dissociation Constant (pKa)
The pKa is a critical parameter that quantifies the acidity of a compound. Potentiometric titration is a reliable and accessible method for its determination.[4]
Methodology: Potentiometric Titration
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Sample Preparation: Accurately weigh approximately 50-100 mg of 2-tert-Butylsulfanyl-benzoic acid and dissolve it in a suitable co-solvent (e.g., a minimal amount of ethanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Place the dissolved sample in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Fill a burette with a standardized solution of 0.1 M NaOH.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly and plateaued (typically to around pH 11-12).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the acid is equal to the pH at the half-equivalence point, according to the Henderson-Hasselbalch equation.[4]
-
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (as pH) as the acid is neutralized by a strong base. The half-equivalence point is the specific point in the titration where the concentrations of the protonated acid and its conjugate base are equal, at which point pH = pKa.[4]
Diagram: pKa Determination Workflow
Caption: Workflow for determining the pKa of 2-tert-Butylsulfanyl-benzoic acid via potentiometric titration.
Determination of the Octanol/Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity. The shake-flask method is the traditional and a highly reliable technique for its determination.[6][9]
Methodology: Shake-Flask Method
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the layers to separate. This is crucial for accurate results.
-
-
Sample Preparation:
-
Prepare a stock solution of 2-tert-Butylsulfanyl-benzoic acid in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution (e.g., 10 mL) with the same volume of pre-saturated water (10 mL).
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
-
Concentration Analysis:
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. A calibration curve for the compound in each phase will be required.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water
-
The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)
-
Causality Behind Experimental Choices: The shake-flask method directly simulates the partitioning of a compound between a lipid-like environment (n-octanol) and an aqueous environment. The use of pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce errors in the concentration measurements.[6][9]
Sources
- 1. 7611-60-1|2-(tert-Butylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 7611-60-1 (C11H14O2S) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. web.williams.edu [web.williams.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
